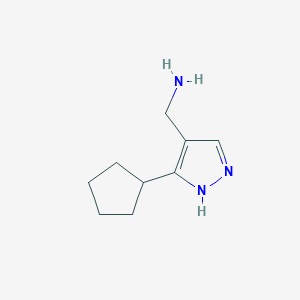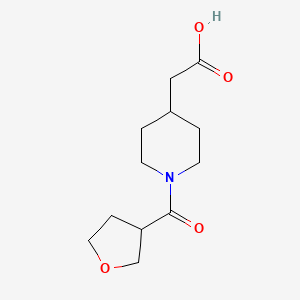![molecular formula C14H20N2 B1470194 1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-amine CAS No. 1251453-70-9](/img/structure/B1470194.png)
1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-amine
Overview
Description
“1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-amine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of extensive research. A variety of methods have been developed for the N-heterocyclization of primary amines with diols, leading to the formation of various piperidine derivatives . These methods have been used to synthesize substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The “1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-amine” molecule contains a total of 43 bonds. There are 19 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, and 2 six-membered rings .
Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions. These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . These reactions lead to the formation of various piperidine derivatives.
Scientific Research Applications
Anticancer Applications
Piperidine derivatives have been utilized as anticancer agents . They have shown promising results in the antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Antiviral Applications
Piperidine derivatives have also been used in the development of antiviral drugs . Their unique structure allows them to interfere with the life cycle of viruses, inhibiting their replication.
Antimalarial Applications
The antimalarial properties of piperidine derivatives make them valuable in the fight against malaria . They can inhibit the growth of Plasmodium parasites, which are responsible for malaria.
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . They can inhibit the growth of harmful bacteria and fungi, protecting against infections.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They can help relieve pain and reduce inflammation, improving quality of life for patients with chronic pain conditions.
Anti-Alzheimer Applications
Piperidine derivatives have been used in the treatment of Alzheimer’s disease . They can help improve cognitive function and slow the progression of the disease.
Antipsychotic Applications
Piperidine derivatives have been used as antipsychotic agents . They can help manage symptoms of mental disorders, improving mental health outcomes.
Future Directions
Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .
properties
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c15-14-9-5-11-16(12-14)10-4-8-13-6-2-1-3-7-13/h1-4,6-8,14H,5,9-12,15H2/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFPFFFVCNIRQX-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC=CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C/C=C/C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(Methoxymethyl)phenyl]-2-methylprop-2-en-1-ol](/img/structure/B1470112.png)

![2-{1-[(Pyridin-4-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470117.png)
![1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470118.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470119.png)

![1-[(diethylcarbamoyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470123.png)

![N-{[4-(aminomethyl)cyclohexyl]methyl}cyclopropanamine](/img/structure/B1470125.png)
![Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate](/img/structure/B1470128.png)

![1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470130.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470131.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470133.png)